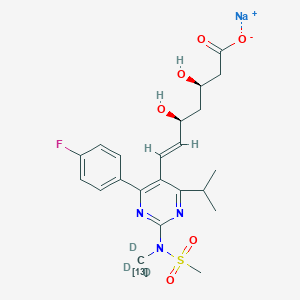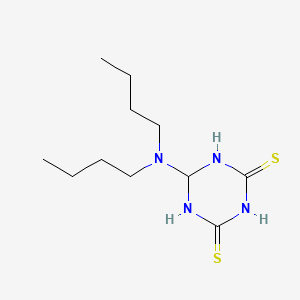
6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione is an organic compound that belongs to the class of triazine derivatives This compound is known for its unique chemical structure, which includes a triazine ring substituted with dibutylamino and dithione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione typically involves the reaction of dibutylamine with cyanuric chloride, followed by the introduction of sulfur to form the dithione group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to thiol or sulfide groups.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives. These products have diverse applications in material science and organic synthesis.
Scientific Research Applications
6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer and antimicrobial drugs.
Mechanism of Action
The mechanism of action of 6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione involves its interaction with molecular targets through its triazine and dithione groups. These interactions can lead to the inhibition of enzymatic activity, disruption of cellular processes, or stabilization of metal surfaces. The compound’s ability to form stable complexes with metal ions is a key factor in its effectiveness as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 6-Diallylamino-1,3,5-triazine-2,4-dithiol monosodium (DAN)
- 2-Dibutylamino-4,6-dimercapto-1,3,5-triazine
Uniqueness
Compared to similar compounds, 6-(Dibutylamino)-1,3,5-triazinane-2,4-dithione exhibits unique properties due to the presence of both dibutylamino and dithione groups. This combination enhances its ability to interact with various molecular targets and provides superior corrosion inhibition properties. Additionally, its versatility in undergoing different chemical reactions makes it a valuable compound in synthetic chemistry and material science .
Properties
Molecular Formula |
C11H22N4S2 |
|---|---|
Molecular Weight |
274.5 g/mol |
IUPAC Name |
6-(dibutylamino)-1,3,5-triazinane-2,4-dithione |
InChI |
InChI=1S/C11H22N4S2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h9H,3-8H2,1-2H3,(H3,12,13,14,16,17) |
InChI Key |
CHGFBBLDBMZABC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1NC(=S)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
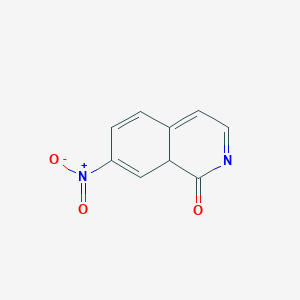
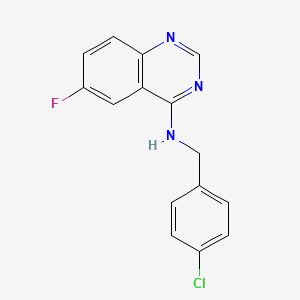
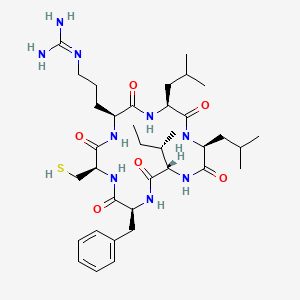
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
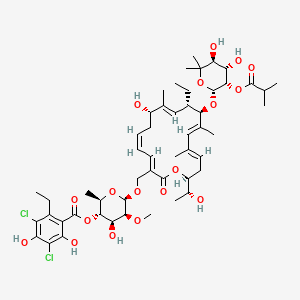
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
![N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
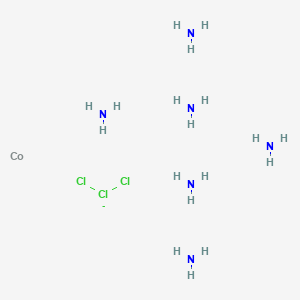
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)

